Biotin-HPDP is synthesized from biotin, a water-soluble B-vitamin, which is crucial for various biological processes. The compound falls under the category of biotinylation reagents that react specifically with sulfhydryl groups (-SH) found in cysteine residues of proteins. Its classification as a pyridyldithiol compound highlights its reactivity and utility in protein labeling and purification techniques.
The synthesis of Biotin-HPDP involves several key steps that ensure its efficacy as a labeling agent. The general procedure includes:
The reaction parameters, such as temperature, pH (optimal range of 6.5 to 7.5), and reaction time (usually several hours), are critical for achieving high yields and purity of the final product .
Biotin-HPDP features a complex molecular structure characterized by:
Biotin-HPDP undergoes specific chemical reactions primarily with thiol groups present in proteins:
The kinetics of these reactions can be monitored spectrophotometrically at 343 nm, allowing researchers to optimize conditions for effective labeling .
The mechanism of action for Biotin-HPDP involves:
This mechanism underlines the utility of Biotin-HPDP in various biochemical assays where precise labeling and subsequent recovery are required.
Biotin-HPDP exhibits several notable physical and chemical properties:
These properties make Biotin-HPDP an ideal candidate for various laboratory applications.
Biotin-HPDP has diverse applications in scientific research:
Biotin-HPDP operates through a nucleophilic disulfide exchange mechanism, where the electron-deficient pyridyldithiol group reacts specifically with free thiols (-SH) at physiological pH (6.5-7.5). The reaction proceeds via a bimolecular nucleophilic substitution (S~N~2) pathway, forming a mixed disulfide bond while releasing pyridine-2-thione, a chromophore measurable at 343 nm (ε = 8.08 × 10^3 M^−1 cm^−1) for reaction monitoring [2] [5]. This reversible linkage allows recovery of native biomolecules through reduction with agents like dithiothreitol (DTT) without disrupting the strong biotin-streptavidin interaction (K~d~ = 10^−15 M) [7].
Table 1: Kinetic Parameters of Biotin-HPDP Thiol Conjugation
Parameter | Value | Conditions | Biological Relevance |
---|---|---|---|
Second-order rate constant (k) | 1.2 M^−1 s^−1 | pH 7.0, 25°C, PBS buffer | Slow turnover requires excess reagent |
Reaction half-life | ~58 min | 1 mM thiol, 1 mM Biotin-HPDP | Extended incubation times needed |
Optimal pH range | 6.5-7.5 | Near-neutral buffers | Compatible with most biologics |
Thermodynamic driving force | ΔG = −3.1 kcal/mol | Measured via isothermal titration | Favorable but kinetically limited |
Despite thermodynamic favorability, kinetic analyses reveal significant limitations: The electron-deficient pyrimidine ring of 4-thiouridine (s4U) in RNA creates an activated disulfide product that favors reverse reaction kinetics. LC-MS studies demonstrate <20% biotinylation efficiency of s4U nucleosides under standard labeling conditions due to this equilibrium constraint [3]. Similarly, protein cysteine labeling exhibits variable efficiency (40-80%) depending on thiol accessibility and local microenvironment [5]. This fundamental kinetic limitation prompted the development of alternative reagents like methanethiosulfonates (MTS) for applications requiring high labeling yields.
Comparative biochemical studies highlight Biotin-HPDP's functional disadvantages relative to next-generation sulfhydryl reagents. When labeling s4U-containing RNA, MTS-biotin achieves >95% conversion within 5 minutes, while Biotin-HPDP requires extended reaction times (1-2 hours) and achieves ≤20% efficiency under identical conditions [3]. This disparity stems from MTS's irreversible disulfide formation mechanism, which avoids the equilibrium limitations inherent to pyridyldithiol chemistry.
Table 2: Performance Comparison of Sulfhydryl-Reactive Biotinylation Reagents
Reagent | Reaction Mechanism | s4U Labeling Efficiency | Enrichment Bias | Elution Conditions |
---|---|---|---|---|
Biotin-HPDP | Reversible exchange | ≤20% | Strong length bias | 10-50 mM DTT |
MTS-Biotin | Irreversible | >95% | Minimal bias | Denaturing conditions |
TS-Biotin (Thiosulfate) | Irreversible | 75-85% | Moderate bias | Denaturing conditions |
RNA-sequencing analyses demonstrate practical consequences of these kinetic differences: Biotin-HPDP enrichment exhibits pronounced length bias, favoring longer transcripts with higher uridine content. Normalized RNA-Seq coverage shows HPDP-based enrichment captures only 15-30% of short transcripts (<1 kb) compared to MTS-based methods. This bias distorts turnover measurements in dynamic transcriptome analysis (DTA) and limits microRNA studies [3]. The released pyridine-2-thione product may also inhibit certain enzymes, complicating functional studies. Nevertheless, Biotin-HPDP retains utility in applications requiring gentle elution: For example, when studying S-nitrosylated proteins, reduced cysteine groups are specifically tagged and later released intact from streptavidin resins using DTT reduction [2] [6].
The hexanoic acid-amidohexyl spacer arm of Biotin-HPDP extends 29.2 Å from the conjugated cysteine residue to the bicyclic biotin ring, a critical design feature that minimizes steric hindrance during avidin/streptavidin binding. This spacer length represents a deliberate optimization between molecular reach and flexibility: Shorter spacers (e.g., Biotin-BMCC, 13.5 Å) restrict biotin accessibility in buried epitopes, while longer spacers increase non-specific binding [1] [7].
Table 3: Spacer Arm Architecture and Functional Consequences
Parameter | Specification | Functional Impact |
---|---|---|
Total spacer length | 29.2 Å | Optimal reach for deep binding pockets |
Chemical composition | C~6~ amidohexyl chain | Balanced hydrophilicity/lipophilicity |
Disulfide position | Proximal to biotin | Clean release without residual linker |
Binding affinity vs. avidin | K~d~ = 10^−15 M | Equivalent to native biotin |
Streptavidin binding kinetics | k~on~ = 10^7 M^−1 s^−1 | Unimpaired by spacer design |
Biophysical studies confirm that the 29.2 Å spacer maintains native biotin-streptavidin binding kinetics while permitting access to sterically constrained environments. In surface plasmon resonance (SPR) assays, Biotin-HPDP-conjugated antibodies exhibit equivalent streptavidin association rates (k~on~ = 10^7 M^−1 s^−1) and dissociation constants (K~d~ = 10^−15 M) as unconjugated biotin [7]. This performance enables critical applications including:
The spacer's polyethylene-free design avoids potential antibody aggregation observed with PEG-containing reagents, enhancing solubility in DMSO/DMF stock solutions while maintaining compatibility with aqueous buffers after dilution. However, the spacer's hydrophobicity may limit solubility in purely aqueous systems, necessitating organic cosolvents during conjugation reactions [2] [9].
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